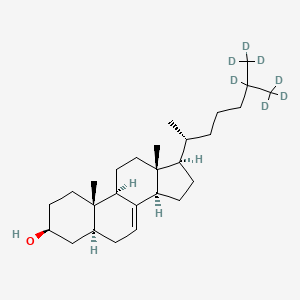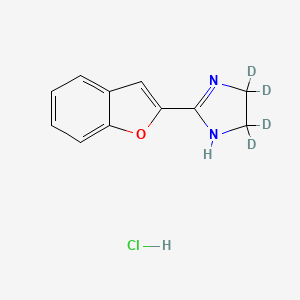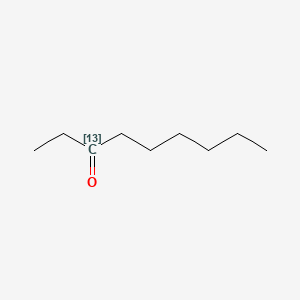
3-Octanone-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Octanone-13C is a stable isotope-labeled compound of 3-Octanone, an organic compound with the formula C8H16O. It is a colorless, fragrant liquid classified as a ketone. The compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Octanone-13C can be synthesized through the incorporation of the carbon-13 isotope into the 3-Octanone molecule. This process typically involves the use of stable heavy isotopes of carbon during the synthesis of 3-Octanone . The specific synthetic routes and reaction conditions may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound involves the use of advanced techniques to ensure the incorporation of the carbon-13 isotope. These methods often include the use of specialized equipment and reagents to achieve high levels of isotopic purity. The production process is carefully controlled to maintain the integrity of the labeled compound.
Chemical Reactions Analysis
Types of Reactions
3-Octanone-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
3-Octanone-13C is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic flux analysis and other studies involving carbon tracking.
Biology: Employed in studies of metabolic pathways and enzyme mechanisms.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Octanone-13C involves its incorporation into various biochemical pathways as a labeled compound. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This provides valuable insights into metabolic processes and molecular interactions.
Comparison with Similar Compounds
3-Octanone-13C is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2-Octanone: Another isomer of octanone with different chemical properties.
4-Octanone: Another isomer with distinct reactivity and applications.
3-Hexanone: A shorter-chain ketone with similar functional groups but different physical properties.
The uniqueness of this compound lies in its ability to be used as a tracer in scientific research, providing detailed information about metabolic and chemical processes.
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(313C)nonan-3-one |
InChI |
InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h3-8H2,1-2H3/i9+1 |
InChI Key |
IYTXKIXETAELAV-QBZHADDCSA-N |
Isomeric SMILES |
CCCCCC[13C](=O)CC |
Canonical SMILES |
CCCCCCC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3](/img/structure/B12415256.png)
![2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B12415258.png)
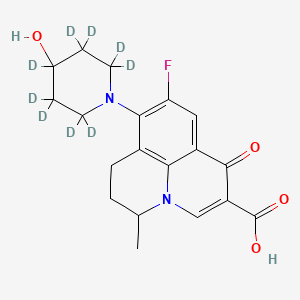
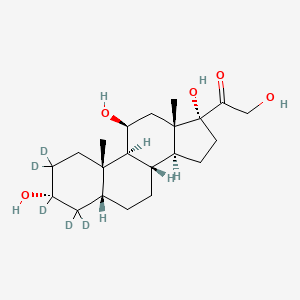
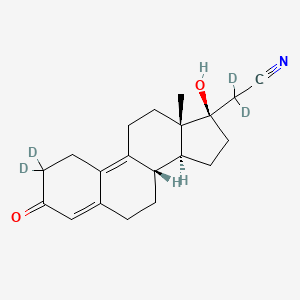
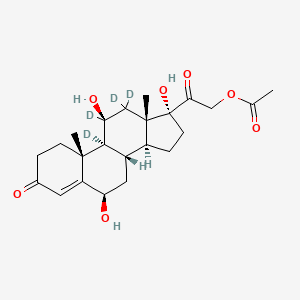
![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)
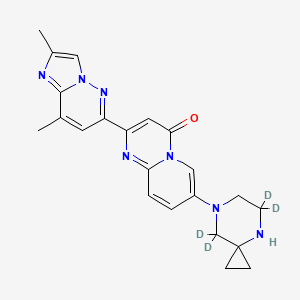
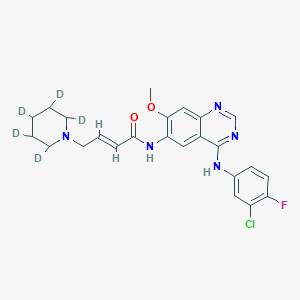
![1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide](/img/structure/B12415308.png)
![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)
